

"1-Methyl-4-(3-nitrobenzyl)piperazine" discovery and history

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Compound of Interest

Compound Name: 1-Methyl-4-(3-nitrobenzyl)piperazine

Cat. No.: B172480

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An In-depth Technical Guide to 1-Methyl-4-(3-nitrobenzyl)piperazine

This document provides a comprehensive technical overview of **1-Methyl-4-(3-nitrobenzyl)piperazine**, focusing on its synthesis, chemical properties, and its role as a chemical intermediate. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

1-Methyl-4-(3-nitrobenzyl)piperazine is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.^[1] While the specific discovery and detailed historical timeline of **1-Methyl-4-(3-nitrobenzyl)piperazine** are not extensively documented in publicly available literature, its chemical structure suggests its primary utility as an intermediate in the synthesis of more complex molecules. Notably, it serves as a direct precursor to 3-(4-methylpiperazin-1-ylmethyl)aniline through the reduction of the nitro group.^[2]

Physicochemical Properties

A summary of the known physicochemical properties of **1-Methyl-4-(3-nitrobenzyl)piperazine** (CAS Number: 198281-54-8) is presented in Table 1.^[3] It is important to note that detailed spectroscopic data such as NMR or IR spectra are not readily available in published literature and would typically be determined upon synthesis.

Table 1: Physicochemical Properties of **1-Methyl-4-(3-nitrobenzyl)piperazine**[3]

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₁₂ H ₁₇ N ₃ O ₂ |
| Molecular Weight | 235.29 g/mol |
| CAS Number | 198281-54-8 |
| Appearance | Solid |
| Melting Point | 49 °C |
| Boiling Point | 355.8 ± 27.0 °C at 760 mmHg |
| Purity | Typically >97% (as supplied by commercial vendors) |

Synthesis of 1-Methyl-4-(3-nitrobenzyl)piperazine

The synthesis of **1-Methyl-4-(3-nitrobenzyl)piperazine** can be achieved through standard organic chemistry methodologies. Two plausible and widely used synthetic routes are detailed below: N-alkylation of 1-methylpiperazine with a 3-nitrobenzyl halide and reductive amination of 3-nitrobenzaldehyde with 1-methylpiperazine.

Experimental Protocol: N-Alkylation of 1-Methylpiperazine

This protocol describes the synthesis of **1-Methyl-4-(3-nitrobenzyl)piperazine** via the nucleophilic substitution of a 3-nitrobenzyl halide with 1-methylpiperazine.

Materials:

- 1-Methylpiperazine
- 3-Nitrobenzyl bromide (or chloride)
- Anhydrous potassium carbonate (K₂CO₃)

- Anhydrous acetonitrile (CH_3CN)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Standard laboratory glassware for workup and purification

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous acetonitrile.
- Stir the suspension at room temperature.
- Add a solution of 3-nitrobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise to the stirring suspension.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water and then with brine.

- Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and evaporate the solvent in vacuo to yield the crude **1-Methyl-4-(3-nitrobenzyl)piperazine**.
- The product can be further purified by column chromatography on silica gel if necessary.

Experimental Protocol: Reductive Amination

This protocol outlines the synthesis of **1-Methyl-4-(3-nitrobenzyl)piperazine** via the reductive amination of 3-nitrobenzaldehyde with 1-methylpiperazine.

Materials:

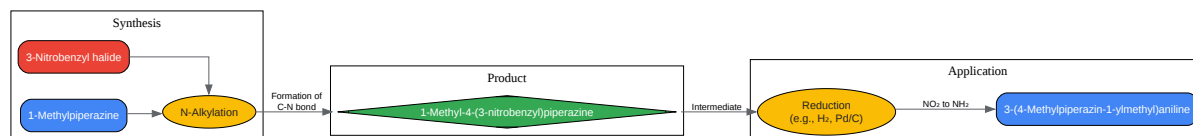
- 3-Nitrobenzaldehyde
- 1-Methylpiperazine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Standard laboratory glassware for workup and purification

Procedure:

- To a round-bottom flask equipped with a magnetic stir bar, dissolve 3-nitrobenzaldehyde (1.0 equivalent) and 1-methylpiperazine (1.1 equivalents) in dichloromethane or 1,2-dichloroethane.
- Add a catalytic amount of glacial acetic acid to the solution.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
- Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC.
- Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and concentrate under reduced pressure to obtain the crude product.
- The product can be further purified by column chromatography on silica gel.

Chemical Reactivity and Applications

The primary documented application of **1-Methyl-4-(3-nitrobenzyl)piperazine** is as a synthetic intermediate. The presence of the nitro group allows for its reduction to the corresponding aniline, 3-(4-methylpiperazin-1-ylmethyl)aniline. This transformation is a key step in the synthesis of various compounds, particularly in the development of novel pharmaceutical agents.



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